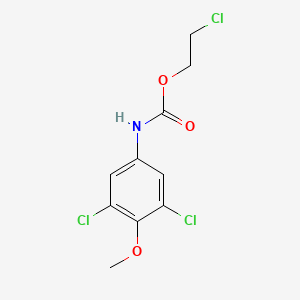
2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chloroethyl group, a dichloromethoxyphenyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-4-methoxyaniline with chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The final product is typically purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted carbamates.
Oxidation: Formation of aldehydes or carboxylic acids.
Hydrolysis: Formation of 3,5-dichloro-4-methoxyaniline and carbon dioxide.
Scientific Research Applications
2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activities. The dichloromethoxyphenyl group can enhance the compound’s binding affinity to specific molecular targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl (3,5-dichloro-4-hydroxyphenyl)carbamate
- 2-Chloroethyl (3,5-dichloro-4-methylphenyl)carbamate
- 2-Chloroethyl (3,5-dichloro-4-ethoxyphenyl)carbamate
Uniqueness
2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.
Properties
CAS No. |
84970-61-6 |
|---|---|
Molecular Formula |
C10H10Cl3NO3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-chloroethyl N-(3,5-dichloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C10H10Cl3NO3/c1-16-9-7(12)4-6(5-8(9)13)14-10(15)17-3-2-11/h4-5H,2-3H2,1H3,(H,14,15) |
InChI Key |
PGQLCTIGHBKXHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)NC(=O)OCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















